molecular formula C17H19NO4S2 B12131731 ethyl 4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate

ethyl 4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate

Cat. No.: B12131731
M. Wt: 365.5 g/mol
InChI Key: OBAWDHOMHDEANX-KAMYIIQDSA-N
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Description

Ethyl 4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidine ring, a methoxybenzylidene group, and an ethyl ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with ethyl 4-bromobutanoate under basic conditions to yield the desired thiazolidinone derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained at around 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the ester or thiazolidinone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate involves its interaction with various molecular targets and pathways. The thiazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects. The methoxybenzylidene group may also contribute to the compound’s biological activity by enhancing its binding affinity to specific targets.

Comparison with Similar Compounds

Ethyl 4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate can be compared with other thiazolidinone derivatives, such as:

  • Ethyl 4-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate
  • Ethyl 4-[(4-methoxybenzylidene)amino]cinnamate

These compounds share similar structural features but differ in the position of the methoxy group or the nature of the substituents. The unique combination of the thiazolidinone ring and the methoxybenzylidene group in this compound contributes to its distinct chemical and biological properties.

Biological Activity

Ethyl 4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate is a thiazolidinone derivative that has attracted attention for its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including antibacterial, antifungal, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, synthesis, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by a thiazolidinone ring structure with a methoxybenzylidene substituent. Its molecular formula is C21H28N2O3S2C_{21}H_{28}N_{2}O_{3}S_{2} with a molecular weight of 420.6 g/mol. The unique structural features contribute to its biological activity, particularly its ability to interact with various biological targets.

Property Value
Molecular FormulaC21H28N2O3S2
Molecular Weight420.6 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves the condensation of appropriate starting materials under controlled conditions. Common methods include:

  • Condensation Reaction : Reacting ethyl butanoate with 4-methoxybenzaldehyde and thiazolidinone precursors in the presence of a catalyst.
  • Solvent Use : Reactions are often carried out in organic solvents such as ethanol or methanol under reflux conditions.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains:

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli
    • Bacillus subtilis

The compound showed comparable or superior activity to standard antibiotics such as norfloxacin and chloramphenicol in certain assays .

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity against pathogens like Aspergillus niger and Candida albicans. The antifungal mechanism is believed to involve disruption of cell membrane integrity and inhibition of fungal growth .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It is hypothesized that it inhibits pro-inflammatory cytokines and mediators, potentially making it a candidate for treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound can bind to the active sites of certain enzymes, inhibiting their function and disrupting metabolic pathways.
  • Receptor Interaction : It may also interact with cellular receptors involved in inflammation and immune responses.

Case Studies

Several studies have documented the biological effects of thiazolidinone derivatives similar to this compound:

  • Study on Antibacterial Activity : A series of thiazolidinone derivatives were synthesized and evaluated for their antibacterial activity against Staphylococcus aureus and E. coli. Results indicated that some derivatives exhibited potent antibacterial effects, supporting further investigation into their mechanisms .
  • Evaluation of Antifungal Properties : Another study assessed the antifungal potential against various fungal strains using a serial dilution method. The results showed significant inhibition rates compared to standard antifungal agents .

Properties

Molecular Formula

C17H19NO4S2

Molecular Weight

365.5 g/mol

IUPAC Name

ethyl 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate

InChI

InChI=1S/C17H19NO4S2/c1-3-22-15(19)5-4-10-18-16(20)14(24-17(18)23)11-12-6-8-13(21-2)9-7-12/h6-9,11H,3-5,10H2,1-2H3/b14-11-

InChI Key

OBAWDHOMHDEANX-KAMYIIQDSA-N

Isomeric SMILES

CCOC(=O)CCCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S

Canonical SMILES

CCOC(=O)CCCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S

Origin of Product

United States

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